Magnesium Chlorophyllin
Overview
Description
Magnesium chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants and algae. It is created by replacing the central magnesium ion in chlorophyll with another metal ion, often copper, and removing the phytol tail. This modification makes this compound water-soluble and enhances its stability and bioavailability .
Mechanism of Action
Target of Action
Magnesium Chlorophyllin, a derivative of chlorophyll, primarily targets the cellular processes involved in photosynthesis . The basic structure of chlorophyll is a porphyrin ring, similar to that of heme in hemoglobin, with magnesium as the central atom . This structure allows it to absorb light energy, which is crucial for photosynthesis .
Mode of Action
This compound interacts with its targets by absorbing light energy and acting as an electron acceptor . This energy absorption is essential for photosynthesis, a process where light energy is converted into chemical energy . The magnesium ion at the center of the porphyrin ring plays a significant role in this process .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in photosynthesis . During the day, when ATP levels are high, the magnesium branch of the pathway is favored, as Mg-chelatase needs ATP for the Mg-PPIX synthesis . Chlorophyll degradation, a process that occurs naturally in plants and algae, can be triggered by different environmental factors such as light intensity, temperature, and water availability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to exhibit ameliorative effects against food additive-induced genotoxicity and mitochondrial dysfunction . It also has potential therapeutic applications in the management of diseases like diabetes and cancer . Moreover, it has been associated with antioxidant activity, modification of carcinogen metabolism, and induction of phase II enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the process of obtaining pheophorbides from chlorophyll, known as chlorophyll degradation, can be triggered by different environmental factors such as light intensity, temperature, and water availability . These factors can affect the efficiency of photosynthesis, thereby influencing the action of this compound .
Biochemical Analysis
Biochemical Properties
The low-frequency (terahertz) vibrational spectroscopy has been investigated experimentally for Magnesium Chlorophyllin . The combination of terahertz time-domain spectroscopy and Fourier transform infrared spectroscopy has enabled a broad frequency range to be covered . The terahertz spectra show clear and well-marked features dominated by intermolecular interactions .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves a variety of interactions at the molecular level. The terahertz absorption spectra of this compound have been measured in the range 0.2−2.5 THz, at room temperature . The capability of terahertz spectroscopy for quantitative characterization of this compound intermolecular vibrations was investigated .
Temporal Effects in Laboratory Settings
A detailed study of the temperature dependence of the line positions of the lowest modes in this compound was performed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium chlorophyllin is typically synthesized from natural chlorophyll extracted from plants. The process involves saponification, where chlorophyll is treated with an alkaline solution to remove the phytol tail. The resulting compound is then treated with a metal salt solution to replace the central magnesium ion with another metal ion, such as copper .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of chlorophyll from plant sources, followed by the saponification and metal ion replacement processes. The final product is purified and dried to obtain a stable, water-soluble powder .
Chemical Reactions Analysis
Types of Reactions: Magnesium chlorophyllin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form complexes with other molecules, which can enhance its stability and bioavailability .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The central magnesium ion can be replaced with other metal ions using metal salt solutions.
Major Products Formed: The major products formed from these reactions include various metal chlorophyllin complexes, which have different properties and applications depending on the metal ion used .
Scientific Research Applications
Magnesium chlorophyllin has a wide range of scientific research applications:
Medicine: It is used in the treatment of wounds and skin conditions due to its antimicrobial properties.
Industry: this compound is used as a natural food colorant and in the production of biodegradable plastics.
Comparison with Similar Compounds
Sodium Copper Chlorophyllin: Similar to magnesium chlorophyllin but with copper as the central metal ion.
Zinc Chlorophyllin: Contains zinc as the central metal ion and is studied for its potential health benefits.
Uniqueness of this compound: this compound is unique due to its water solubility, stability, and ability to form stable complexes with other molecules. These properties make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGVJUIHRPKFR-UHFFFAOYSA-I | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31CuN4Na3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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